molecular formula C10H8BrNO B1290046 6-Bromo-2-methylisoquinolin-1(2H)-one CAS No. 864866-92-2

6-Bromo-2-methylisoquinolin-1(2H)-one

Cat. No. B1290046
CAS RN: 864866-92-2
M. Wt: 238.08 g/mol
InChI Key: XWALISSRSGMCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methylisoquinolin-1(2H)-one is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This particular compound has not been directly synthesized or studied in the provided papers, but related compounds and methodologies can offer insights into its potential properties and synthesis. Isoquinolines and their derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry 10.

Synthesis Analysis

The synthesis of isoquinolin-1(2H)-ones can be achieved through palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation, as demonstrated with a variety of α-bromo ketones . This method could potentially be adapted for the synthesis of 6-Bromo-2-methylisoquinolin-1(2H)-one by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of related compounds, such as 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, involves a multi-step process starting from simpler precursors like p-toluidine, which undergoes several reactions including bromination to yield the desired brominated compound . These methodologies suggest that a similar approach could be taken for the synthesis of 6-Bromo-2-methylisoquinolin-1(2H)-one.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be determined using crystallography, as seen in the study of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, which crystallizes in the triclinic system . The crystal packing is stabilized by various intermolecular interactions, which can be analyzed using Hirshfeld surfaces and fingerprint plots. For 6-Bromo-2-methylisoquinolin-1(2H)-one, similar techniques could be employed to elucidate its crystal structure and intermolecular interactions.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo a variety of chemical reactions. For instance, the synthesis of 6-methyl-6H-indolo[3,2-c]isoquinoline involves a selective Buchwald–Hartwig reaction followed by a Pd-catalyzed intramolecular direct arylation . Another example is the formation of bromonium ylides in the synthesis of 4-bromo-1,2-dihydroisoquinolines, which involves the intramolecular reaction of a benzyl bromide and an α-imino carbene . These reactions highlight the reactivity of brominated isoquinoline compounds and suggest potential pathways for further functionalization of 6-Bromo-2-methylisoquinolin-1(2H)-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated isoquinoline derivatives can vary widely depending on their specific substituents and molecular structure. For example, the solubility, fluorescence, and photochemical properties of 8-bromo-7-hydroxyquinoline (BHQ) make it a useful photolabile protecting group for carboxylic acids . The properties of 6-Bromo-2-methylisoquinolin-1(2H)-one would likely be influenced by the presence of the bromo and methyl groups, and could be studied using techniques such as NMR, MS, and elemental analysis, as performed for other related compounds 10.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Knorr Synthesis Application : This compound is used in the Knorr synthesis process, which involves condensation between β-keto esters and 4-bromoaniline, leading to the cyclization of resulting anilides into quinolin-2(1H)-one derivatives (Wlodarczyk et al., 2011).
  • Negishi-type Coupling Reactions : It serves as a starting material in Negishi-type coupling reactions, contributing to the synthesis of various substituted quinolines and quinolin-2-ones, which are important in medicinal chemistry (Baston et al., 2000).

Medicinal Chemistry and Drug Development

  • Intermediate in Drug Discoveries : It's a key intermediate in drug discovery, especially in synthesizing compounds with potential therapeutic applications. Modifications of this compound have shown efficacy in various biological activities (Nishimura & Saitoh, 2016).
  • Antitumor Activity : Derivatives of 6-Bromo-2-methylisoquinolin-1(2H)-one have been synthesized and evaluated for their antineoplastic activity, indicating its potential in cancer treatment (Liu et al., 1995).

Other Applications

  • Supramolecular Chemistry : It plays a role in the study of noncovalent supramolecular complexes, aiding in understanding the dynamics and structural characteristics of such complexes (Fuss et al., 1999).
  • Fluorescent Probes : Derivatives of this compound have been used to create water-soluble fluorescent probes, which are valuable in biological systems for chloride determination (Geddes et al., 2001).

properties

IUPAC Name

6-bromo-2-methylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWALISSRSGMCSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631092
Record name 6-Bromo-2-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methylisoquinolin-1(2H)-one

CAS RN

864866-92-2
Record name 6-Bromo-2-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, 60% sodium hydrogenate (18 mg) was added at 0° C. to 2 ml solution of dimethylformamide with 100 mg of 6-bromo-2H-isoquinoline-1-one, and the mixture was stirred for 30 min. Then, 0.03 ml of methyl iodide was added at 0° C., stirred at room temperature for 2 hours. Cold water was added to the reaction solution, extracted with chloroform. Chloroform layer was washed with saturated saline solution, dried with anhydrous sodium sulfate. After distilling out the solvents under reduced pressure, residues were separated and purified by preparative thin-layer chromatography (hexane/ethyl acetate=3/1) to obtain 24 mg of the above compound as a white solid.
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

6-Bromo-1-hydroxyisoquinoline (140 mg, 0.63 mmol, 1.0 equiv), tetrabutylammonium bromide (30 mg, 0.09 mmol, 0.15 equiv), and iodomethane (50 uL, 0.75 mmol, 1.2 equiv) were combined in toluene (10 mL) and treated with 50% aq. NaOH (2 mL), and the resulting was mixture stirred rapidly at ambient temperature. After an additional 14 h at room temperature, the mixture was diluted with diethyl ether and washed with water, saturated NaHCO3, and brine. The organic phase was dried over Na2SO4 and concentrated to give a white solid of 6-bromo-2-methylisoquinolin-1-one (104 mg, 0.44 mmol, 70%). This crude material was taken forward without further purification and converted, via Methods 1 and 2, to compound 1 (45 mg, 38%) and isolated as a beige solid. [M−H]−=202.1 m/z. Activity: B
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
30 mg
Type
catalyst
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methylisoquinolin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-methylisoquinolin-1(2H)-one
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-methylisoquinolin-1(2H)-one
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-methylisoquinolin-1(2H)-one
Reactant of Route 5
6-Bromo-2-methylisoquinolin-1(2H)-one
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-methylisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.